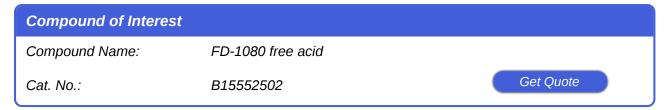


Application Notes and Protocols: FD-1080 Free Acid for Lymphatic System Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The lymphatic system is a critical component of the circulatory and immune systems, playing a vital role in fluid homeostasis, immune surveillance, and the absorption of dietary fats. The ability to visualize and study the lymphatic system in vivo is paramount for understanding its function in both healthy and diseased states, including lymphedema, cancer metastasis, and inflammatory conditions.[1][2] Near-infrared (NIR) fluorescence imaging, particularly in the second NIR window (NIR-II, 1000-1700 nm), offers significant advantages for deep-tissue imaging due to reduced photon scattering and minimal tissue autofluorescence, leading to higher spatial resolution and signal-to-background ratios.[3][4][5]

FD-1080 is a heptamethine cyanine dye that operates within the NIR-II window, with excitation and emission maxima around 1064 nm and 1080 nm, respectively.[3][6] Its structure incorporates sulphonic acid groups, which enhance its water solubility, a crucial property for in vivo applications.[3][4] This document provides detailed application notes and protocols for the use of **FD-1080 free acid** in preclinical lymphatic system imaging.

Mechanism of Action and Lymphatic Uptake

Following interstitial administration (e.g., subcutaneous or intradermal injection), small molecules like **FD-1080 free acid** are cleared from the injection site primarily through the lymphatic system. The uptake into lymphatic capillaries is a passive process driven by

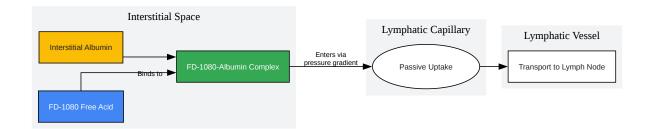


Methodological & Application

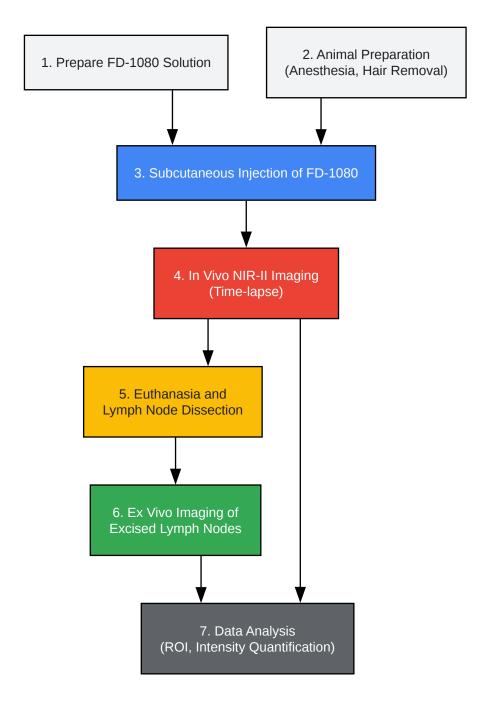
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interstitial fluid pressure gradients. Once inside the lymphatic vessels, FD-1080 is transported with the lymph fluid to draining lymph nodes. The enhanced fluorescence of FD-1080 upon binding to serum proteins, such as albumin, which are present in lymph, can lead to a significant increase in signal intensity, improving the visualization of lymphatic structures.[3][6] The size of the dye-protein complex is also favorable for retention within the lymphatic system and uptake by lymph nodes.









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